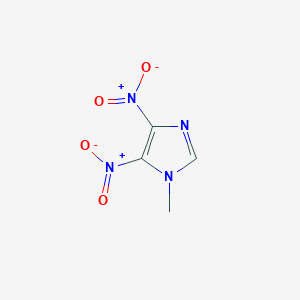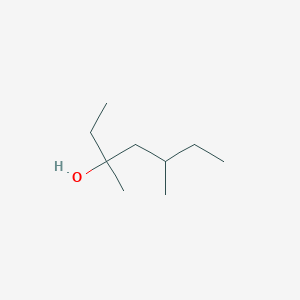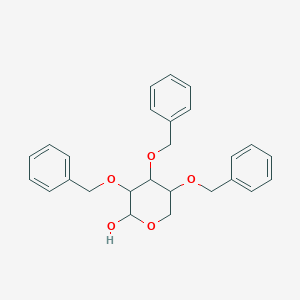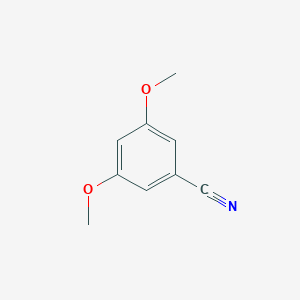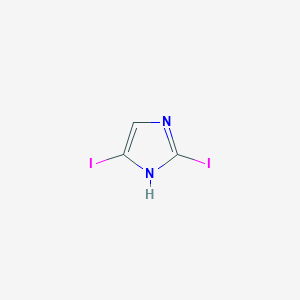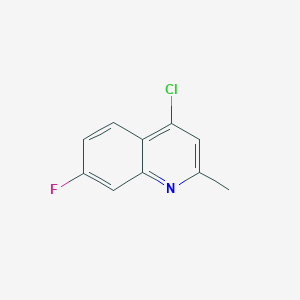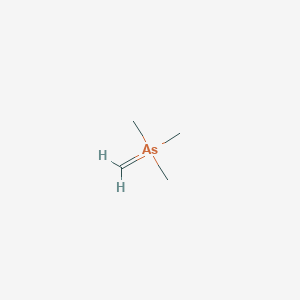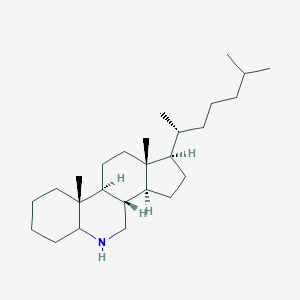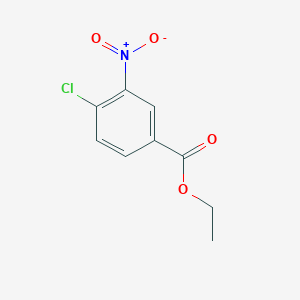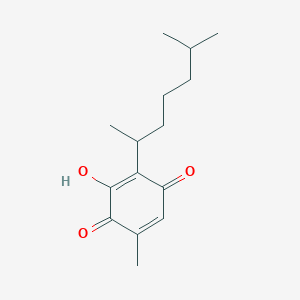
p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- (DBH) is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of benzoquinone, which is a widely used organic compound in the chemical industry. DBH has gained attention in recent years due to its potential applications in biomedical research and drug discovery.
Mechanism Of Action
The mechanism of action of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is not fully understood, but it is believed to involve the redox cycling of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- and its quinone form. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can undergo one-electron reduction to form a semiquinone radical, which can then react with oxygen to form a superoxide radical. This radical can then react with other molecules, leading to the production of reactive oxygen species (ROS) and oxidative stress. However, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can also act as an antioxidant by donating electrons to neutralize ROS and prevent oxidative damage.
Biochemical And Physiological Effects
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has also been found to reduce inflammation and oxidative stress, which are both implicated in the development and progression of various diseases. However, the exact biochemical and physiological effects of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- are still being investigated, and further research is needed to fully understand its potential applications.
Advantages And Limitations For Lab Experiments
One advantage of using p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- in lab experiments is its relatively low cost and ease of synthesis. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is also stable and can be stored for long periods without degradation. However, one limitation of using p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, caution should be taken when handling p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-, and appropriate safety measures should be implemented.
Future Directions
There are several future directions for research on p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-, including investigating its potential applications in drug discovery, exploring its mechanism of action, and optimizing its synthesis method. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can also be further investigated for its potential applications in cancer research and neurodegenerative diseases. Additionally, the toxicity and safety of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- should be further investigated to ensure its safe use in scientific research.
Conclusion
In conclusion, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is a synthetic compound that has gained attention in recent years for its potential applications in biomedical research and drug discovery. It can be synthesized using various methods, with the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride being the most commonly used method. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has shown promising results in cancer research and neurodegenerative diseases, but further research is needed to fully understand its potential applications and mechanism of action. While p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has advantages for lab experiments, its potential toxicity should also be considered. Overall, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has the potential to be a valuable tool in scientific research and drug discovery.
Synthesis Methods
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can be synthesized using various methods, including the oxidation of 2,5-dimethyl-1,4-benzoquinone with potassium permanganate and the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride. However, the most commonly used method for synthesizing p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride in the presence of 1,5-dimethylhexan-3-ol as a solvent and a catalyst.
Scientific Research Applications
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has been used in scientific research for various purposes, including as a redox mediator, an antioxidant, and a cytotoxic agent. In particular, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has shown promising results in cancer research, where it has been found to induce apoptosis in cancer cells and inhibit tumor growth. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has also been investigated for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been found to protect neurons from oxidative stress and reduce inflammation.
properties
CAS RN |
17194-57-9 |
|---|---|
Product Name |
p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- |
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H22O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h8-10,18H,5-7H2,1-4H3 |
InChI Key |
LVIYJPUFTCELQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
synonyms |
2-(1,5-Dimethylhexyl)-3-hydroxy-5-methyl-2,5-cyclohexadiene-1,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



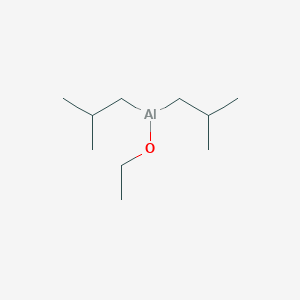
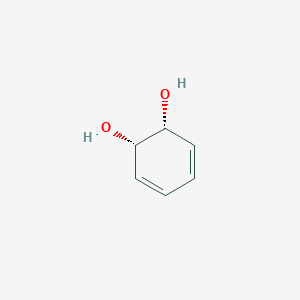
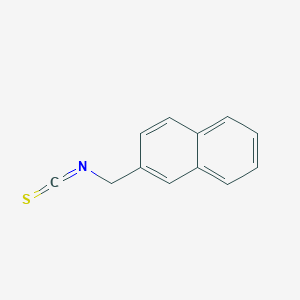
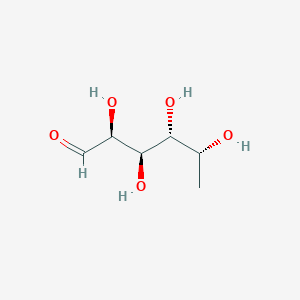
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
